3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a β-lactam compound that plays a significant role in the biosynthesis of carbapenem antibiotics . This compound is characterized by its unique bicyclic structure, which includes a β-lactam ring fused to a five-membered ring. It is an intermediate in the biosynthesis of carbapenem, a class of antibiotics known for their broad-spectrum activity against various bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the preparation of 4-carboxymethylazetidin-2-one, which is then cyclized via an intramolecular Wittig reaction to form the desired bicyclic structure . The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Cycloaddition Reactions: Participates in Diels-Alder and 1,3-dipolar cycloaddition reactions, forming novel polycyclic azetidinone structures.
Oxidation and Reduction: Can be oxidized to form sulphoxides, which are antibacterially active.
Substitution Reactions: Reacts with thiols to form adducts, which can be further modified.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve dienes or dipolarophiles under controlled temperature and pressure.
Oxidation: Often uses oxidizing agents like hydrogen peroxide or peracids.
Substitution: Utilizes thiols and base catalysts to facilitate the addition reactions.
Major Products:
Polycyclic Azetidinones: Formed through cycloaddition reactions.
Sulphoxides: Result from oxidation reactions and exhibit antibacterial properties.
Scientific Research Applications
3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects by inhibiting the synthesis of peptidoglycan, a vital component of the bacterial cell wall . This inhibition occurs through binding to penicillin-binding proteins (PBPs), which are essential for cell wall formation . The disruption of cell wall synthesis leads to bacterial cell death, making it an effective antibacterial agent .
Comparison with Similar Compounds
Imipenem: Another carbapenem antibiotic with a similar β-lactam structure.
Meropenem: A carbapenem known for its broad-spectrum antibacterial activity.
Comparison:
Properties
CAS No. |
748096-44-8 |
---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c8-4-1-3-2-5(10)9(3)6(4)7(11)12/h3H,1-2,8H2,(H,11,12) |
InChI Key |
CTUZVMSQCMPERN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)N2C(=C1N)C(=O)O |
Origin of Product |
United States |
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